molecular formula C34H26ClN3O2S2 B12044591 (5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12044591
M. Wt: 608.2 g/mol
InChI Key: XCBZNLKVZVNGMK-DXJNIWACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a variety of functional groups, including a thiazolidinone ring, a pyrazole ring, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone.

    Formation of the thiazolidinone ring: This involves the reaction of a thiourea derivative with a haloketone.

    Coupling reactions: The final steps involve coupling the pyrazole and thiazolidinone intermediates with various benzyl and phenyl derivatives under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar thiazolidinone ring structure.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with similar aromatic ring systems.

Uniqueness

(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one: is unique due to its combination of functional groups and complex structure, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C34H26ClN3O2S2

Molecular Weight

608.2 g/mol

IUPAC Name

(5Z)-5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C34H26ClN3O2S2/c1-23-7-9-24(10-8-23)20-37-33(39)31(42-34(37)41)19-27-21-38(29-5-3-2-4-6-29)36-32(27)26-13-17-30(18-14-26)40-22-25-11-15-28(35)16-12-25/h2-19,21H,20,22H2,1H3/b31-19-

InChI Key

XCBZNLKVZVNGMK-DXJNIWACSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)C6=CC=CC=C6)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)C6=CC=CC=C6)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.